molecular formula C7H7NO3S B8384533 Formylamino-thiophen-2-yl-acetic acid

Formylamino-thiophen-2-yl-acetic acid

Cat. No.: B8384533
M. Wt: 185.20 g/mol
InChI Key: JWNVPCUGHDNHQI-UHFFFAOYSA-N
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Description

Formylamino-thiophen-2-yl-acetic acid (IUPAC name: 2-(thiophene-2-carbonylamino)acetic acid) is a thiophene-derived compound characterized by a formylamino (-NHCHO) group attached to the 2-position of the thiophene ring and an acetic acid (-CH₂COOH) moiety. Thiophene-based compounds are widely studied due to their versatility in drug design, particularly in antibiotics (e.g., cefalotin) and neuromodulators (e.g., ketotifen) .

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-formamido-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C7H7NO3S/c9-4-8-6(7(10)11)5-2-1-3-12-5/h1-4,6H,(H,8,9)(H,10,11)

InChI Key

JWNVPCUGHDNHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)NC=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Microsomal Prostaglandin E Synthase-1

One of the primary applications of formylamino-thiophen-2-yl-acetic acid is its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, which is involved in various inflammatory processes and cancer progression. Research has identified this compound as a promising scaffold for developing tighter mPGES-1 inhibitors. Compounds derived from this structure have shown selective inhibitory activity against mPGES-1 with low micromolar IC50 values, indicating their potential effectiveness in therapeutic applications targeting inflammation and cancer .

1.2 Structure-Activity Relationship Studies

The exploration of this compound has led to extensive structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. By modifying the chemical structure, researchers have been able to enhance the compound's affinity for mPGES-1 and improve its selectivity. These modifications are essential for reducing potential side effects associated with non-selective inhibitors .

Case Studies and Research Findings

2.1 Case Study: Development of mPGES-1 Inhibitors

In a notable study, researchers utilized this compound as part of a virtual fragment screening approach to identify new mPGES-1 inhibitors. The study demonstrated that compounds derived from this scaffold not only inhibited mPGES-1 but also exhibited significant antiproliferative effects on cancer cell lines, suggesting a dual mechanism of action that could be beneficial in treating inflammatory diseases and cancer .

2.2 Clinical Implications

Despite the promising results from preclinical studies, there have been no mPGES-1 inhibitors based on this compound that have reached clinical use yet. However, ongoing research continues to refine these compounds to enhance their therapeutic profiles and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Data Table

The following table summarizes key findings from studies involving this compound and its derivatives:

Compound NameTarget EnzymeIC50 (µM)Mechanism of ActionReference
This compoundmPGES-1Low MicromolarInhibition of prostaglandin E2 synthesis
Compound 1cmPGES-15 - 10Induces cell cycle arrest; apoptosis/necrosis effect
Compound 2cmPGES-110 - 15Selective inhibition; significant antiproliferative effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Formylamino-thiophen-2-yl-acetic acid with key analogs based on substituent positions, functional groups, and applications:

Thiophene-2-acetic Acid

  • Structure : Acetic acid directly bonded to the 2-position of thiophene.
  • Molecular Weight : 142.18 g/mol.
  • Physicochemical Properties : Melting point 63–67°C; soluble in hot water and oxygenated solvents .
  • Applications : Precursor to cefalotin (a cephalosporin antibiotic) and ketotifen (an antihistamine).

2-[(Thiophen-3-yl)formamido]acetic Acid

  • Structure: Formylamino group at the 3-position of thiophene.
  • Molecular Weight : 185.2 g/mol.
  • Physicochemical Properties : Powder form; stable at room temperature .
  • Key Difference : Positional isomerism (3- vs. 2-substitution) may alter electronic effects and biological target interactions.

2-Amino-2-(thiophen-3-yl)acetic Acid

  • Structure: Amino (-NH₂) group at the 3-position of thiophene.
  • Molecular Weight : ~171.21 g/mol (calculated).
  • Applications: Used in biochemical research, particularly in studying amino acid analogs .
  • Key Difference: The amino group increases basicity but reduces stability compared to formylamino derivatives.

2-(5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)acetic Acid

  • Structure: Cyclopenta-fused thiophene with formylamino and acetic acid groups.
  • Molecular Weight : 225.27 g/mol.
  • Physicochemical Properties : Powder; storage at room temperature .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituent Position Functional Groups Key Applications References
This compound ~185.2 (inferred) Thiophen-2-yl Formylamino, Acetic acid Pharmaceutical intermediate
Thiophene-2-acetic acid 142.18 Thiophen-2-yl Acetic acid Antibiotic synthesis
2-[(Thiophen-3-yl)formamido]acetic acid 185.2 Thiophen-3-yl Formylamino, Acetic acid Heterocyclic synthesis
2-Amino-2-(thiophen-3-yl)acetic acid ~171.21 Thiophen-3-yl Amino, Acetic acid Biochemical research
2-(Cyclopenta[b]thiophene-2-carbonylamino)acetic acid 225.27 Cyclopenta-fused Formylamino, Acetic acid Drug development (lipophilic candidates)

Research Findings and Implications

  • Positional Isomerism : Substitution at the 2-position (vs. 3-) on thiophene influences electronic distribution, affecting reactivity in nucleophilic acyl substitution reactions .
  • Functional Group Impact: Formylamino derivatives exhibit enhanced solubility in polar solvents compared to amino analogs, favoring their use in aqueous-phase syntheses .
  • Pharmacological Potential: Thiophene-acetic acid derivatives are critical in β-lactam antibiotic synthesis (e.g., cefalotin), where substituents like formylamino may improve binding to bacterial penicillin-binding proteins .

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the direct formylation of 2-amino-thiophen-2-yl-acetic acid using a mixture of formic acid and acetic anhydride. In this approach, the amino group undergoes nucleophilic attack by the formylating agent, yielding the formylamino derivative.

Procedure :

  • Amino Substrate Preparation : 2-Amino-thiophen-2-yl-acetic acid is synthesized via hydrolysis of 2-cyano-thiophene derivatives or reduction of nitro precursors.

  • Formylation : The amino compound is dissolved in formic acid, followed by dropwise addition of acetic anhydride at 0–5°C. The reaction is stirred for 4–6 hours at room temperature.

  • Workup : The product is precipitated by dilution with ice water, filtered, and recrystallized from ethanol.

Key Data :

  • Yield : 75–85%

  • Purity : >95% (HPLC)

  • Reaction Time : 6–8 hours

Advantages and Limitations

  • Advantages : Simple setup, cost-effective reagents, and scalability.

  • Limitations : Requires strict temperature control to avoid over-acylation or decomposition.

Acetic Formic Anhydride (AFA) In Situ Generation

Optimized One-Pot Synthesis

This method employs in situ generation of acetic formic anhydride (AFA) by combining formic acid and acetic anhydride, enhancing formylation efficiency.

Procedure :

  • AFA Preparation : Formic acid (2 eq) and acetic anhydride (1.5 eq) are mixed at −20°C for 15 minutes.

  • Reaction : 2-Amino-thiophen-2-yl-acetic acid is added to the AFA solution, stirred at 0°C for 2 hours.

  • Quenching : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

  • Yield : 88–92%

  • Reaction Time : 2–3 hours

Comparative Efficiency

  • Throughput : Higher yields than classical methods due to controlled reagent stoichiometry.

  • Byproducts : Minimal, with CO₂ and H₂O as primary byproducts.

Phosphonic Anhydride-Catalyzed Formylation

Catalytic Approach Using T3P®

Propylphosphonic anhydride (T3P®) catalyzes the formylation of amines using formamide as the formyl donor.

Procedure :

  • Reagent Mixing : 2-Amino-thiophen-2-yl-acetic acid (1 eq), formamide (1.2 eq), and T3P® (20 mol%) are combined in THF.

  • Reaction : Heated to 60°C for 12 hours under nitrogen.

  • Isolation : The product is extracted with dichloromethane and crystallized from hexane.

Key Data :

  • Yield : 80–85%

  • Catalyst Loading : 20 mol% T3P®

Benefits for Sensitive Substrates

  • Selectivity : Avoids side reactions in polyfunctional molecules.

  • Solvent Compatibility : Works in THF, acetonitrile, or dioxane.

Reductive Formylation via Ammonium Formate

Two-Step Reduction-Formylation

This method first reduces a nitro precursor to the amine, followed by formylation using ammonium formate.

Procedure :

  • Nitro Reduction : 2-Nitro-thiophen-2-yl-acetic acid is hydrogenated over Pd/C (10%) in methanol to yield the amine.

  • Formylation : The amine is reacted with ammonium formate in formic acid at 80°C for 4 hours.

Key Data :

  • Overall Yield : 70–75%

  • Purity : 90–93% (LC-MS)

Microwave-Assisted Formylation

Accelerated Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure :

  • Reagent Mixing : 2-Amino-thiophen-2-yl-acetic acid, formic acid, and acetic anhydride are combined in a microwave vial.

  • Irradiation : Heated at 100°C for 15 minutes (300 W).

  • Purification : Direct crystallization from the reaction mixture.

Key Data :

  • Yield : 89%

  • Reaction Time : 15 minutes

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Classical Formylation75–856–8 hLowHigh
AFA In Situ88–922–3 hModerateModerate
T3P® Catalysis80–8512 hHighLow
Reductive Formylation70–756 hModerateModerate
Microwave-Assisted890.25 hHighLow

Q & A

Q. What are the recommended synthetic routes for Formylamino-thiophen-2-yl-acetic acid?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of thiophene derivatives followed by formylation and subsequent reduction. For example, thiophene-2-acetic acid is synthesized via Friedel-Crafts acylation using oxalyl chloride, which can be adapted by introducing a formylamino group at the thiophene ring . Key steps include:

Acylation : React thiophene with oxalyl chloride under anhydrous conditions.

Formylation : Introduce the formylamino group using formic acid or acetic formic anhydride.

Purification : Recrystallize from hot water or oxygenated solvents (e.g., ethanol).
Confirm intermediates via thin-layer chromatography (TLC) and characterize final products using NMR and mass spectrometry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and the acetic acid moiety (δ 3.5–4.0 ppm).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) from the formylamino group.
  • X-ray Crystallography : For structural confirmation, refine data using SHELXL (e.g., SHELX-76 or later versions) to resolve bond lengths and angles .

Q. What solubility properties should researchers anticipate?

  • Methodological Answer : Based on structurally similar thiophene-2-acetic acid (mp 63–67°C):
SolventSolubility (mg/mL)ConditionsReference
Hot Water~5080°C
Ethanol>100Room temperature
DMSO>50Room temperature
Pre-screen solvents using small-scale trials to optimize recrystallization.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.
  • Variable-Temperature NMR : Identify rotational barriers by observing signal splitting at low temperatures.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
    Document all solvent and temperature conditions to ensure reproducibility .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Selection : Use high-purity solvents (e.g., ethanol/water mixtures) based on solubility data .
  • Slow Evaporation : Allow gradual solvent evaporation in a controlled environment (20–25°C).
  • SHELX Refinement : Employ SHELXL for high-resolution refinement, especially for handling twinned crystals or weak diffraction data. Anisotropic displacement parameters improve accuracy .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to detect disorders or missed symmetry.

Q. How to assess biological activity against cellular targets?

  • Methodological Answer :
  • Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors targeted by similar indole derivatives (e.g., antiviral or anti-inflammatory targets) .
  • Dose-Response Studies : Test cytotoxicity via MTT assays (0.1–100 µM range) in relevant cell lines.
  • Molecular Docking : Model interactions using AutoDock Vina with receptor structures (PDB IDs) to prioritize experimental targets.

Data Contradiction and Analysis

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple studies (e.g., IC50 values) and normalize for assay conditions (pH, temperature).
  • Environmental Controls : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO2 for cell-based assays) .
  • Statistical Testing : Apply ANOVA or t-tests to identify significant outliers, and use QSAR models to predict activity trends.

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